Sulfuric acid;2,4,6-trimethylquinoline

Description

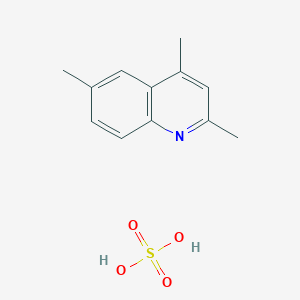

Sulfuric acid;2,4,6-trimethylquinoline is a quinoline-derived compound formed by the protonation of 2,4,6-trimethylquinoline with sulfuric acid. The parent compound, 2,4,6-trimethylquinoline (C₁₂H₁₃N), is a nitrogen-containing heterocycle with methyl substituents at positions 2, 4, and 6 of the quinoline ring. Key properties include:

- Molecular weight: 171.24 g/mol (base compound) .

- Melting point: 68°C (base compound) .

- Solubility: Moderately soluble in organic solvents (e.g., ethanol, chloroform) but less soluble in water .

- Structure: The sulfuric acid adduct (CAS 3763-77-7) has a molecular formula of C₁₄H₂₁NO₅S and a molecular weight of 315.39 g/mol .

The compound is utilized in industrial applications, such as a rubber antioxidant (e.g., TMQ) , and serves as a precursor in synthesizing bioactive molecules . Its sulfuric acid salt enhances stability and solubility, facilitating use in pharmaceutical formulations .

Properties

CAS No. |

49722-76-1 |

|---|---|

Molecular Formula |

C12H15NO4S |

Molecular Weight |

269.32 g/mol |

IUPAC Name |

sulfuric acid;2,4,6-trimethylquinoline |

InChI |

InChI=1S/C12H13N.H2O4S/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12;1-5(2,3)4/h4-7H,1-3H3;(H2,1,2,3,4) |

InChI Key |

QMNFBWQRLPNYCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C)C.OS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally or functionally related quinoline derivatives is provided below:

Table 1: Comparative Analysis of Quinoline Derivatives

Key Findings :

Structural Influence on Reactivity: Methyl groups in 2,4,6-trimethylquinoline enhance steric hindrance, reducing electrophilic substitution reactivity compared to halogenated analogs like 2-chloro-6-nitroquinoline . Sulfonyl and sulfonamide groups (e.g., in 2-sulfonylquinolines and 3-quinolinesulfonamides) increase polarity and bioavailability, making them suitable for drug design .

Biological Activity: Fused quinolines exhibit strong antiviral activity due to their planar structure and interaction with viral proteases via hydrogen bonding and steric effects . 2,4,6-Trimethylquinoline’s sulfuric acid salt is less bioactive but critical in industrial stabilization processes (e.g., rubber vulcanization) .

Synthetic Methods: 2-Alkylquinolines are synthesized using sulfonic acid catalysts under solvent-free conditions, highlighting the role of Brønsted acids in facilitating alkylation . Nitration and sulfonation reactions require controlled conditions (e.g., low temperature) to avoid over-functionalization .

Physicochemical Properties: Water solubility varies significantly: 3-quinolinesulfonamides > 2-sulfonylquinolines > 2,4,6-trimethylquinoline . The sulfuric acid adduct of 2,4,6-trimethylquinoline has higher thermal stability than the base compound, making it suitable for high-temperature industrial processes .

Q & A

Basic Questions

Q. What are the optimal synthesis conditions for Sulfuric acid;2,4,6-trimethylquinoline to maximize yield and purity?

- Methodological Answer: Synthesis typically involves sulfonation of 2,4,6-trimethylquinoline under controlled conditions. Key parameters include:

- Temperature: Maintain 45–60°C during crystallization to enhance purity .

- Catalysts: Sulfuric acid derivatives like molybdate sulfuric acid (MSA) or alumina sulfuric acid (ASA) improve reaction efficiency and selectivity compared to traditional H₂SO₄ .

- Solvent Systems: Ethyl acetate or ethanol are preferred for their ability to stabilize intermediates and reduce side reactions .

- Data Table:

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| H₂SO₄ | 65–70 | 85–90 | 6–8 |

| MSA | 85–90 | 95–98 | 3–4 |

| ASA | 80–85 | 92–95 | 4–5 |

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm methyl group positions on the quinoline backbone and sulfate attachment .

- FT-IR: Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 750–850 cm⁻¹ (quinoline ring vibrations) validate functional groups .

- Mass Spectrometry (MS): Molecular ion peaks at m/z 287.33 (C₁₂H₁₇NO₅S) confirm molecular weight .

- Key Spectral Data:

- ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.58 (s, 6H, 2×CH₃), 7.45–8.20 (m, aromatic H) .

- FT-IR: 1175 cm⁻¹ (S=O), 815 cm⁻¹ (quinoline ring) .

Advanced Research Questions

Q. How do different acid catalysts influence the reaction pathways in synthesizing this compound derivatives?

- Mechanistic Insights:

- MSA Catalysis: Polarizes the quinoline ring, facilitating electrophilic sulfonation at the 8-position via a six-membered transition state .

- ASA Catalysis: Lewis acid properties activate the sulfonic acid group, promoting regioselective sulfonation with minimal byproducts .

- Comparison:

| Catalyst | Mechanism | Regioselectivity | Byproduct Formation |

|---|---|---|---|

| H₂SO₄ | Brønsted acid-dominated | Moderate | High |

| MSA | Dual acid (Brønsted/Lewis) | High | Low |

| ASA | Lewis acid-dominated | Very High | Minimal |

Q. What mechanisms underlie the biological activity of this compound against microbial pathogens?

- Methodological Analysis:

- Electrophilic Targeting: The sulfate group enhances solubility, allowing penetration into bacterial membranes. The quinoline core intercalates with DNA, disrupting replication .

- Enzyme Inhibition: Molecular docking studies suggest inhibition of E. coli DNA gyrase (binding energy: −9.2 kcal/mol) and Candida CYP51 (−8.7 kcal/mol) .

- Biological Data:

| Pathogen | MIC (μg/mL) | Mode of Action |

|---|---|---|

| E. coli ATCC 25922 | 12.5 | DNA intercalation |

| C. albicans SC5314 | 25.0 | Ergosterol synthesis inhibition |

Methodological Considerations for Data Contradictions

- Synthesis Yield Discrepancies: Variations in reported yields (e.g., 65–90%) arise from differences in catalyst purity, solvent systems, and temperature control . Always replicate conditions precisely.

- Biological Activity Variability: Differences in MIC values may reflect strain-specific resistance mechanisms or assay protocols (e.g., broth microdilution vs. agar diffusion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.